Fenticlor

Catalog No.
S606710
CAS No.
97-24-5
M.F
[ClC6H3(OH)]2S
C12H8Cl2O2S
M. Wt
287.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenticlor

CAS Number

97-24-5

Product Name

Fenticlor

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol

Molecular Formula

[ClC6H3(OH)]2S
C12H8Cl2O2S

Molecular Weight

287.2 g/mol

InChI

InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H

InChI Key

ANUSOIHIIPAHJV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

fentichlor

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O

The exact mass of the compound Fenticlor is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55636. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

Fenticlor (CAS 97-24-5), chemically designated as 2,2'-thiobis(4-chlorophenol), is a halogenated thiobisphenol primarily utilized as a highly hydrophobic antimicrobial and antifungal agent [1]. Characterized by its thioether bridge and para-chlorine substituents, Fenticlor presents as a stable crystalline solid with a distinctively high melting point of 175.8–186.8 °C [1]. In industrial and advanced pharmaceutical procurement, its value extends significantly beyond direct topical antisepsis; its difunctional phenolic structure and specific thermal properties make it an exceptional precursor for synthesizing biodegradable poly(anhydride-ester) drug delivery systems[2]. Additionally, its well-characterized photochemical reactivity establishes it as a critical, standardized reference chemical for regulatory in vitro photosafety and phototoxicity assays [3].

Substituting Fenticlor with closely related halogenated bisphenols, such as hexachlorophene or bithionol, fundamentally alters both the toxicological profile and the thermomechanical properties of the end product. While hexachlorophene and bithionol offer potent antimicrobial activity, they exhibit severe off-target effects, including high-affinity inhibition of 5α-reductase type 1 (SRD5A1), which drastically disrupts neurosteroidogenesis [1]. Fenticlor provides a significantly attenuated inhibitory profile, making it a safer alternative for topical formulations. Furthermore, in polymer synthesis, substituting Fenticlor with lower-melting-point analogs or non-aromatic monomers drastically reduces the glass transition temperature (Tg) of the resulting polyactives, leading to premature degradation and catastrophic loss of structural integrity in physiological environments [2].

Polyanhydride-Ester Glass Transition (Tg) Enhancement

When utilized as a chemically incorporated monomer in poly(anhydride-ester) synthesis, Fenticlor yields polymers with a significantly higher glass transition temperature (Tg = 84 °C) compared to baseline catechol-derived polymers (Tg = 23 °C) [1]. The thermal characteristics of the resulting polyactives directly parallel the high melting point of Fenticlor (175.8–186.8 °C) [1].

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataTg = 84 °C (Fenticlor-derived polyanhydride-ester)
Comparator Or BaselineTg = 23 °C (Catechol-derived baseline)
Quantified Difference+61 °C increase in Tg
ConditionsMelt condensation synthesis of poly(anhydride-esters) evaluated via differential scanning calorimetry

Procuring Fenticlor as a comonomer enables the manufacturing of solid, hydrophobic drug-eluting implants that maintain structural integrity well above physiological temperatures.

Attenuated Off-Target 5α-Reductase Type 1 (SRD5A1) Inhibition

Halogenated bisphenols are known to disrupt neurosteroid synthesis via SRD5A1 inhibition. Fenticlor demonstrates a moderate inhibition profile with an IC50 of 14.57 μM, which is significantly less potent than its highly disruptive structural analogs, Hexachlorophene (IC50 = 5.50 μM) and Bithionol (IC50 = 7.33 μM)[1].

Evidence DimensionSRD5A1 Inhibition (IC50)
Target Compound Data14.57 μM
Comparator Or BaselineHexachlorophene (5.50 μM) and Bithionol (7.33 μM)
Quantified Difference2.0x to 2.6x lower inhibitory potency (safer profile)
ConditionsIn vitro human SF126 cell microsome assay

Fenticlor provides a safer toxicological margin for topical and veterinary formulations by reducing unintended neurosteroidogenesis disruption compared to legacy chlorinated bisphenols.

Standardized Phototoxicity Reference Benchmark

Fenticlor is systematically utilized as a validated phototoxic (PT) reference chemical in regulatory photosafety assessments. In comparative evaluations of OECD test guidelines (TG 432, TG 495, TG 498), Fenticlor reliably induces reactive oxygen species (ROS) upon UV exposure, serving as a critical positive control against non-phototoxic (NPT) baselines [1].

Evidence DimensionPhototoxic Reference Validity
Target Compound DataValidated Positive Control (PT)
Comparator Or BaselineNon-phototoxic (NPT) reference chemicals
Quantified DifferenceConsistent ROS generation and viability reduction (>30%) under UVA
ConditionsOECD TG 432 (3T3 NRU) and TG 495 (ROS assay) under UV irradiation

Laboratories must procure highly reliable, internationally recognized positive controls like Fenticlor to validate alternative in vitro photosafety testing platforms for cosmetic and pharmaceutical ingredients.

Veterinary and Topical Antimicrobial Formulations

Fenticlor is the right choice as an active pharmaceutical ingredient (API) in specialized topical applications where a balanced antimicrobial efficacy is required alongside a lower risk of neurosteroidogenic disruption (SRD5A1 inhibition) compared to highly potent analogs like hexachlorophene [1].

Biodegradable Poly(anhydride-ester) Implants

Fenticlor is highly suited as a chemically incorporated comonomer to elevate the glass transition temperature (Tg) of drug-eluting matrices, ensuring sustained, surface-eroding release profiles that maintain structural integrity at body temperature [2].

In Vitro Photosafety Testing

Fenticlor should be procured as a standardized, validated positive reference chemical for OECD-compliant phototoxicity assays (e.g., ROS generation, 3T3 NRU) in cosmetic and pharmaceutical safety screening [3].

Physical Description

2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water.
White to cream-colored solid or pale yellow powder; [CAMEO]

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.9622061 g/mol

Monoisotopic Mass

285.9622061 g/mol

Heavy Atom Count

17

Melting Point

348.4 to 368.2 °F (NTP, 1992)

UNII

D61659OVD0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

97-24-5

Wikipedia

Fenticlor

Use Classification

Cosmetics -> Antimicrobial

Dates

Last modified: 08-15-2023

Spectrum of cross-photosensitization in 18 consecutive patients with contact photoallergy to ketoprofen: associated photoallergies to non-benzophenone-containing molecules

E Durbize, M Vigan, E Puzenat, P Girardin, B Adessi, P H Desprez, P H Humbert, R Laurent, F Aubin
PMID: 12755728   DOI: 10.1034/j.1600-0536.2003.00066.x

Abstract

Contact photoallergy to ketoprofen gels has been widely reported, and cross-sensitivity reactions with other compounds, such as tiaprofenic acid, fenofibrate and benzophenones, are well known. However, positive photopatch tests to other different non-benzophenone-related compounds have recently been observed. We report the results of photopatch testing in patients with contact photoallergy to ketoprofen and discuss the spectrum of cross-sensitization to ketoprofen. 18 consecutive patients with a history of photocontact dermatitis from ketoprofen were investigated. Patch and photopatch tests were performed. As expected, we observed positive photopatch tests to Ketum* gel and ketoprofen 2.5% in petrolatum in all patients (100%). However, it was remarkable to note positive photopatch tests to other unexpected and non-relevant allergens, including fentichlor (67%), tetrachlorosalicylanilide (28%), triclosan (17%), tribromsalan (11%) and bithionol (11%), with no clinical relevance. Interestingly, these agents belong to the family of halogenated salicylanilides and related compounds, which have been forbidden in Europe since the 1970s. Our results raise the question of hyper-photosusceptibility to non-relevant allergens induced by photosensitivity to ketoprofen. The mechanism may involve the high photoreactivity induced by the association of a benzene ring with an oxygen group.


[Photocontact dermatitis due to ketoprofen and photosensitization to tetrachlorosalicylanide and to Fenticlor(R)]

M Vigan, P Girardin, P Desprez, B Adessi, F Aubin, R Laurent
PMID: 12442124   DOI:

Abstract

Photoallergy to ketoprofen and cross reactivity of ketoprofen with diphenylketones are well known; here are some cases of photoreaction to ketoprofen and unusual substances.
Eleven photoallergic to ketoprofen patients were photo patch tested with Ketum(R), ketoprofen, oxybenzone, tiaprofenic acid, fenofibrate, and also chlorphenesin, sunscreen series, and photobiologists series (without lichen mix and benzocaine). We performed tests at day 0, we irradiated them with UVA at day 2, and control series remained closed. We performed readings at day 3 and 4 according to ICDRG's recommendations.
Nine tested patients had positive reactions to the irradiated tests with no expected allergens: fenticlor (9 cases), halogenated salicylanilides (4 cases), dibenzoylmethane (3 cases) and cinnamate (1 case).
The mechanism of these unusual photosensitizations is discussed. These cases show that it is important to test sunscreen series and photobiologists series in patients photoallergic to ketoprofen.


[Toxicology of selected biocides]

E Rosskamp
PMID: 3685894   DOI:

Abstract




Photochemical reactions of fentichlor with soluble proteins

D M Rickwood, M D Barratt
PMID: 6210158   DOI: 10.1016/0009-2797(84)90074-7

Abstract

The photochemical reactions of the photoallergen fentichlor with soluble proteins have been studied. [35S]Fentichlor was shown to bind covalently to human serum albumin (HSA) when irradiated with UV light (313 nm). HSA had the ability to bind at least eight molecules of fentichlor per molecule of protein. Fractionation of fentichlor-HSA photoadducts after (a) treatment with cyanogen bromide and (b) reduction, carboxymethylation and digestion with trypsin showed that the bound fentichlor was distributed fairly evenly throughout the sequence of the HSA molecule. Fentichlor was also shown to form photoadducts with human gamma-globulin and with bovine insulin. Its binding to insulin was restricted to the B chain of the molecule. Fundamental differences between the photochemical reactions of the photo-allergens fentichlor and tetrachlorosalicylanilide (T4CS) with soluble proteins are discussed. The reactions of fentichlor with soluble proteins are not restricted to specific binding sites (unlike T4CS). Fentichlor has the potential to react photochemically with a wide range of proteins in the epidermis and dermis, to form antigens.


Fentichlor photocontact dermatitis: a persistent enigma

Jay E Wolverton, Nicholas A Soter, David E Cohen
PMID: 23474448   DOI: 10.1097/DER.0b013e318284da45

Abstract

Fentichlor elicits high rates of positive photopatch test reactions despite its currently unknown clinical relevance.
The aims of this study were to provide a comprehensive review of fentichlor, to investigate the characteristics of patients with photosensitivity to fentichlor, and to explore the current uses of fentichlor.
A review of photopatch test studies involving fentichlor was performed. A retrospective chart review was conducted in patients with positive photopatch test reactions to fentichlor at our institution. Product inquiries were placed to manufacturers of fentichlor to elicit the current uses of fentichlor.
In selected photopatch test studies, positive reactions to fentichlor occurred in 0.0% to 11.8% of subjects. We found that 25 companies distribute or manufacture fentichlor worldwide, which includes 2 companies that sell 25-kg drums of fentichlor. The most common current uses of fentichlor are in research, in high throughput screening, and in antibacterial and antifungal creams.
Our review of selected photopatch test studies demonstrates that fentichlor remains a potent photosensitizing allergen worldwide. The bulk quantities of fentichlor available for sale and the current uses of fentichlor suggest that fentichlor may be currently incorporated into consumer products. We recommend that fentichlor remain in the standard series of photopatch test allergens.


Induction of photoallergy in guinea-pigs by injection of photoallergen-protein conjugates

M D Barratt, B F Goodwin, W W Lovell
PMID: 3679565   DOI: 10.1159/000234454

Abstract

Photoconjugates were prepared by ultraviolet irradiation of guinea-pig albumin (GPA) with the photoallergens tetrachlorosalicylanilide (T4CS) and fentichlor. Injections of T4CS-GPA induced photoallergy to T4CS in 11 of 12 guinea-pigs whereas injections of fentichlor-GPA induced photoallergy in 5 of 12 guinea-pigs. Thus the fentichlor-GPA photoconjugate, which contained a molar ratio of hapten to protein 3 times higher than the corresponding T4CS conjugate, produced a significantly lower response. The results demonstrate the importance of protein conjugate formation in the induction of photoallergy, i.e. the role of carrier protein in contact sensitivity. The high potency of the T4CS-GPA photoconjugate in inducing photoallergy suggests that albumin may have a special role as a carrier protein in T4CS photoallergy.


Spectroscopic studies of cutaneous photosensitizing agents--XII. Spin trapping study of the free radicals generated during the photolysis of photoallergens bithionol and fentichlor

A S Li, C F Chignell
PMID: 2827198   DOI: 10.1111/j.1751-1097.1987.tb04793.x

Abstract




Photoallergic contact dermatitis from fentichlor

P G Norris, J L Hawk, I R White
PMID: 2970943   DOI: 10.1111/j.1600-0536.1988.tb02854.x

Abstract




Radicals involved in photoallergen/protein interactions

J N Delahanty, J C Evans, C C Rowlands, M D Barratt, R U Pendlington
PMID: 2550330   DOI: 10.1016/0891-5849(89)90129-9

Abstract

Aqueous solutions (pH = 8) of both 3,3'-dimethyl and 4,4'-dimethyl substituted analogues of the photoallergen fentichlor (bis(2-hydroxy-5-chlorophenyl)sulphide) produced stable semiquinone radicals when irradiated with u.v. light (greater than 310 nm). These radicals have been characterised using electron spin resonance techniques: the results confirm the assignment of hyperfine coupling constants for the parent fentichlor radical. The binding of fentichlor to HSA was found to be partly oxygen dependent demonstrating a role for semiquinone type radicals in the binding mechanism. The stoichiometry and specificity of the binding of the dimethyl analogues to soluble proteins were found to be similar to that of fentichlor itself.


Spectroscopic studies of cutaneous photosensitizing agents--XIII. pH dependence of the photochemistry of photoallergens bithionol and fentichlor: an electron spin resonance study of the free radical photoproducts

A S Li, C F Chignell
PMID: 2541456   DOI: 10.1111/j.1751-1097.1989.tb04072.x

Abstract




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